molecular formula C6H5BrF2N2O2 B2410016 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1856098-06-0

4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2410016
CAS No.: 1856098-06-0
M. Wt: 255.019
InChI Key: KGTUAVJLPCTNRS-UHFFFAOYSA-N
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Description

4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C6H5BrF2N2O2. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a carboxylic acid group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

4-bromo-2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2O2/c7-3-1-10-11(2-4(8)9)5(3)6(12)13/h1,4H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTUAVJLPCTNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1Br)C(=O)O)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with 2,2-difluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products include alcohols, aldehydes, or ketones depending on the specific reaction conditions.

Scientific Research Applications

4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid
  • Ethyl bromodifluoroacetate

Uniqueness

4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and binding properties. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and specificity in various applications.

Biological Activity

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C6_6H5_5BrF2_2N2_2O2_2. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in the development of agrochemicals. The unique structural features, including the bromine and fluorine substituents, may enhance its biological interactions.

  • Molecular Formula : C6_6H5_5BrF2_2N2_2O2_2
  • Molecular Weight : 255.02 g/mol
  • CAS Number : 1856098-06-0
  • Structure : The compound features a pyrazole ring substituted with a bromine atom and two fluorine atoms, along with a carboxylic acid group.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The presence of the bromine and fluorine atoms can enhance binding affinity to target proteins by stabilizing interactions at the active sites of enzymes. This mechanism is crucial for its potential applications in drug development and agricultural chemistry.

Enzyme Inhibition

Research indicates that compounds with a pyrazole scaffold exhibit a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. For instance:

  • Anti-inflammatory Activity : Pyrazole derivatives have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In studies, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antibacterial Activity : Compounds similar to this compound have been tested against various bacterial strains. For example, certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria .

Case Studies

  • Synthesis and Evaluation : A series of pyrazole derivatives were synthesized and evaluated for their biological activities. One study reported that specific derivatives showed high inhibitory activity against MAO-A and MAO-B isoforms, indicating potential for neuroprotective applications .
  • Antimicrobial Testing : Another study involved testing pyrazole derivatives against Mycobacterium tuberculosis (MTB). Compounds were screened for their ability to inhibit MTB growth at low concentrations, revealing promising results compared to standard treatments .

Comparative Analysis

Compound NameStructureBiological ActivityReference
This compoundStructureEnzyme inhibitor, anti-inflammatory
4-Bromo-1-(3-fluoropropyl)-1H-pyrazoleSimilarAntibacterial
4-Bromo-1-(phenyl)-1H-pyrazoleSimilarAnticancer

Q & A

Q. How can I optimize the synthesis of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid to improve yield and purity?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions or cyclocondensation strategies. For example, a Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst in a degassed DMF/water mixture (3:1 ratio) with K₃PO₄ as a base can introduce aryl/heteroaryl groups at the 4-bromo position . Key parameters include:

  • Temperature: Maintain 80–100°C to ensure efficient coupling.
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the product with >95% purity .
    Data Table:
Reaction ConditionYield (%)Purity (%)
Pd(PPh₃)₄, 80°C7296
Pd(OAc)₂, 100°C5889

Q. What spectroscopic methods are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the difluoroethyl group shows characteristic splitting patterns (e.g., triplet of quartets for -CH₂CF₂H) .
  • IR Spectroscopy: The carboxylic acid moiety exhibits a broad O-H stretch at 2500–3000 cm⁻¹ and a C=O stretch at ~1700 cm⁻¹ .
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (calculated exact mass: 294.97 g/mol) .

Advanced Research Questions

Q. How can I functionalize the 4-bromo position while preserving the difluoroethyl and carboxylic acid groups?

Methodological Answer: The bromine at C4 is highly reactive for cross-coupling. For C–C bond formation:

  • Buchwald-Hartwig Amination: Use Pd₂(dba)₃/Xantphos with primary/secondary amines in toluene at 110°C to introduce amino groups .
  • Direct Decarboxylative Alkylation: Employ Ru(bpy)₃²⁺ photocatalysis under blue LED light to couple alkyl radicals generated from carboxylic acids .
    Critical Note: Protect the carboxylic acid group as a methyl ester during reactions to prevent side interactions .

Q. What strategies resolve contradictions in reported spectral data for pyrazole derivatives?

Methodological Answer: Discrepancies in NMR/IR data often arise from solvent effects or tautomerism. For example:

  • Tautomeric Equilibrium: Pyrazole rings may exhibit keto-enol tautomerism, altering NMR shifts. Use DMSO-d₆ to stabilize the enolic form and observe distinct proton environments .
  • X-ray Crystallography: Resolve ambiguity by determining the crystal structure (e.g., CCDC deposition number for 3-(4-bromophenyl) analogs ).

Q. How does the difluoroethyl substituent influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer: The difluoroethyl group enhances metabolic stability and lipophilicity. Key effects include:

  • Electron-Withdrawing Nature: Activates the pyrazole ring for nucleophilic substitution at C3.
  • Biological Activity: In Lp-PLA2 inhibitor studies, this group improves binding affinity by mimicking natural substrates .
    Data Table:
SubstituentLogPIC₅₀ (nM)
-CH₂CF₂H2.112
-CH₂CH₃1.845

Q. What computational methods predict the regioselectivity of reactions involving this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian 09 with B3LYP/6-31G(d) to model transition states. For example, calculate Fukui indices to identify electrophilic (C4) and nucleophilic (C5) sites .
  • Molecular Dynamics: Simulate solvent effects on reaction pathways (e.g., DMF stabilizes charged intermediates in cross-coupling) .

Q. How can I design derivatives to study structure-activity relationships (SAR) for enzyme inhibition?

Methodological Answer:

  • Core Modifications: Replace the carboxylic acid with amides or esters to probe hydrogen-bonding requirements.
  • Substituent Libraries: Synthesize analogs with varying aryl groups at C4 via Suzuki coupling (e.g., 4-cyanophenyl, 4-nitrophenyl) and evaluate IC₅₀ values .
    Example SAR Trend:
C4 SubstituentEnzyme Inhibition (%)
-Ph78
-4-CF₃Ph92

Data Contradiction Analysis

Q. Why do melting points vary across literature reports for similar pyrazole-carboxylic acids?

Methodological Answer: Variations arise from polymorphism or residual solvents. To standardize:

  • DSC Analysis: Perform differential scanning calorimetry to identify polymorphic forms (e.g., Form I melts at 145°C; Form II at 152°C) .
  • Crystallization Solvent: Use acetonitrile instead of ethanol to obtain a higher-melting polymorph .

Q. How should I interpret conflicting bioactivity data in different assay systems?

Methodological Answer:

  • Assay Conditions: Compare buffer pH (e.g., activity drops at pH >7 due to carboxylate deprotonation).
  • Cell Permeability: Use Caco-2 assays to confirm whether discrepancies stem from poor membrane penetration .

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